2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a piperidinyl group, and a benzamide moiety.
Scientific Research Applications
2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and, consequently, a reduction in blood clot formation .
Biochemical Pathways
The inhibition of FXa by this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting FXa, this compound disrupts the cascade, preventing the formation of thrombin and, ultimately, the formation of a blood clot .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticoagulant activity. By inhibiting FXa, it reduces thrombin generation, which in turn decreases platelet aggregation and prevents the formation of blood clots . This can help prevent thromboembolic diseases .
Biochemical Analysis
Cellular Effects
Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-(2-oxopiperidin-1-yl)aniline with ethyl 2-bromoacetate, followed by cyclization and subsequent amidation to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
2-Ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl group.
Other Benzamides: Compounds with similar benzamide structures but different substituents, which may exhibit varying biological activities and chemical properties.
Properties
IUPAC Name |
2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-4-3-10-17(18)20(24)21-15-8-7-9-16(14-15)22-13-6-5-12-19(22)23/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMNUXEEUQAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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